molecular formula C16H18N2O B1415274 6-(4-Cyclohexylphenyl)pyridazin-3-ol CAS No. 58897-76-0

6-(4-Cyclohexylphenyl)pyridazin-3-ol

Cat. No. B1415274
CAS RN: 58897-76-0
M. Wt: 254.33 g/mol
InChI Key: DJSGFHMXYLMJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is available for research use only .


Molecular Structure Analysis

The molecular structure of 6-(4-Cyclohexylphenyl)pyridazin-3-ol consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-Cyclohexylphenyl)pyridazin-3-ol, such as boiling point and storage conditions, are not specified in the available resources .

Scientific Research Applications

Antimicrobial Activity

Pyridazine and pyridazinone derivatives, which include “6-(4-Cyclohexylphenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities, including antimicrobial properties .

Antidepressant Properties

These compounds have also been found to exhibit antidepressant effects . This makes them a potential target for the development of new drugs in the field of mental health.

Anti-hypertensive Properties

Pyridazin-3(2H)-one derivatives have been reported to possess anti-hypertensive properties . The introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton, such as in “6-(4-Cyclohexylphenyl)pyridazin-3-ol”, has been shown to enhance the cardiovascular effects of this ring system .

Anticancer Properties

These compounds have shown anticancer properties . For example, 4-(substituted)-1-β-D-ribofuranosylpyrrolo(2,3-d)-pyridazin-7(6H)-3-one derivatives were tested for anti-proliferative activity against human tumor cell lines .

Antiplatelet Properties

Pyridazine and pyridazinone derivatives have demonstrated antiplatelet properties . This suggests potential applications in the prevention of blood clots.

Antiulcer Properties

These compounds have also been found to exhibit antiulcer activities . This suggests potential applications in the treatment of gastrointestinal disorders.

Herbicidal Properties

Pyridazine-based systems, including “6-(4-Cyclohexylphenyl)pyridazin-3-ol”, have been shown to have numerous practical applications, including as herbicides .

Antifeedant Properties

In addition to the above, these compounds have also demonstrated antifeedant properties . This suggests potential applications in pest control.

Safety And Hazards

The safety and hazards associated with 6-(4-Cyclohexylphenyl)pyridazin-3-ol are not specified in the available resources .

properties

IUPAC Name

3-(4-cyclohexylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGFHMXYLMJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyclohexylphenyl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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